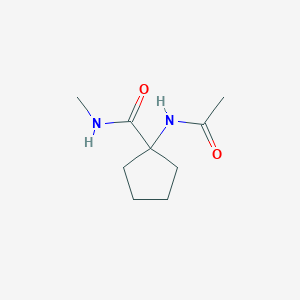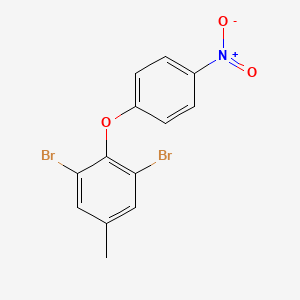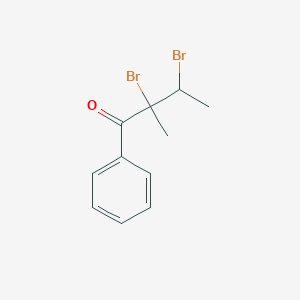
2,3-Dibromo-2-methyl-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-2-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C11H12Br2O. It is a brominated derivative of a phenylbutanone, characterized by the presence of two bromine atoms, a methyl group, and a phenyl group attached to a butanone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-methyl-1-phenylbutan-1-one typically involves the bromination of 2-methyl-1-phenylbutan-1-one. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-2-methyl-1-phenylbutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2,3-Dibromo-2-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2-methyl-1-phenylbutan-1-one involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and the generation of reactive intermediates. The carbonyl group can participate in redox reactions, altering the oxidation state of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methyl-1-phenylbutan-1-one: A monobrominated analog with similar reactivity but different substitution patterns.
2,3-Dibromo-2,3-dimethylbutane: A structurally related compound with two bromine atoms and two methyl groups on a butane backbone.
2-Methyl-1,2-dibromopentane: Another brominated compound with a different carbon chain length and substitution pattern.
Uniqueness
2,3-Dibromo-2-methyl-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and two bromine atoms on the same carbon chain, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple reaction pathways, making it a versatile compound in synthetic organic chemistry.
Properties
CAS No. |
116274-51-2 |
|---|---|
Molecular Formula |
C11H12Br2O |
Molecular Weight |
320.02 g/mol |
IUPAC Name |
2,3-dibromo-2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H12Br2O/c1-8(12)11(2,13)10(14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
RJJFITXZNSXKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)C1=CC=CC=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


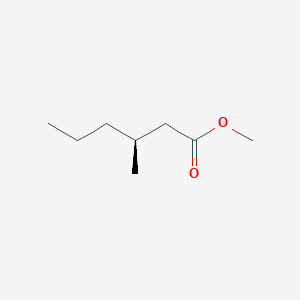
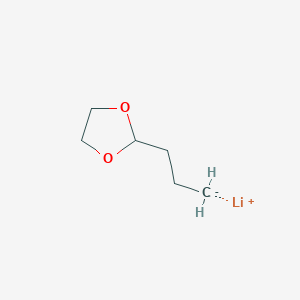

![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

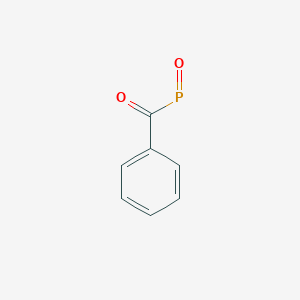
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
